molecular formula C19H28N2O3S B6571368 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 946261-01-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B6571368
CAS No.: 946261-01-4
M. Wt: 364.5 g/mol
InChI Key: DMSWPZOSZQNLFU-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a high-purity chemical compound designed for pharmaceutical research and development. This compound features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds and its significance in both natural and synthetic drugs . The molecular framework is of significant interest in the investigation of novel therapeutic agents, particularly given that recent studies have demonstrated 1,2,3,4-tetrahydroquinoline derivatives exhibit potent activity as retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists . RORγ has been identified as an attractive therapeutic target for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC) . Furthermore, the compound's structural elements, including the cyclohexyl fragment, are common in drug design, serving as both a core structure and part of achiral side chains, thereby contributing to desirable pharmacokinetic properties . Researchers can utilize this chemical in hit-to-lead optimization campaigns, prodrug development strategies for cyclin-dependent kinase inhibitors, and the synthesis of more complex bioactive molecules . It is supplied with a guaranteed purity of 95% or higher and is intended for research applications only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSWPZOSZQNLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization Strategies

The tetrahydroquinoline scaffold is synthesized via nitration of β-arylethylamine derivatives followed by cyclization. For example, 4-nitrophenethylamine undergoes acid-catalyzed cyclization with formaldehyde to yield 6-nitro-1,2,3,4-tetrahydroquinoline. This method leverages the directing effects of the nitro group to ensure regioselectivity at position 6. Alternative approaches include Bischler-Napieralski reactions using phosphoryl chloride (POCl₃) to dehydrate N-acyl-β-arylethylamines, though this typically yields dihydroquinolines requiring subsequent hydrogenation.

Reduction of Nitro Intermediates

The 6-nitro intermediate is reduced to 6-amino-1,2,3,4-tetrahydroquinoline using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like SnCl₂ in HCl. Hydrogenation at 40–60 psi H₂ in ethanol achieves >90% conversion, with the amine isolated via filtration and solvent evaporation.

Sulfonylation at the 1-Position

Propane-1-Sulfonyl Chloride Coupling

The secondary amine of 6-amino-1,2,3,4-tetrahydroquinoline undergoes sulfonylation with propane-1-sulfonyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion within 4–6 hours. Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) enhances reactivity, enabling sulfonylation at 70°C in toluene with 0.5 mol% catalyst loading.

Table 1: Sulfonylation Optimization Data

ConditionYield (%)CatalystTemperatureTime (h)
Propane-1-sulfonyl chloride, DCM, Et₃N85None25°C6
Propane-1-sulfonyl chloride, toluene, PASiO₂92PASiO₂ (0.5 mol%)70°C3

Workup and Purification

Post-reaction, the mixture is quenched with 1 M NaOH, extracted with DCM (3×50 mL), and dried over Na₂SO₄. Rotary evaporation yields the sulfonamide as a white solid, with purity confirmed via HPLC (>98%).

Carboxamide Formation at the 6-Position

Carbodiimide-Mediated Coupling

The 6-amino group of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline reacts with cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in DCM. Activation of the carboxylic acid proceeds at 0°C for 30 minutes, followed by 24-hour stirring at 25°C.

Table 2: Amidation Reaction Parameters

ReagentEquivSolventTemperatureYield (%)
EDC·HCl, DMAP1.2DCM25°C88
DCC, HOBt1.5THF25°C82

Acid Chloride Alternative

Cyclohexanecarboxylic acid is converted to its acid chloride using oxalyl chloride (2 equiv) in DCM with catalytic DMF. The acid chloride is reacted with the amine in DCM at −10°C, yielding the carboxamide after aqueous workup.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexane), 2.1 (t, 2H, CH₂SO₂), 2.9–3.1 (m, 4H, tetrahydroquinoline CH₂), 6.7 (d, 1H, ArH), 7.2 (s, 1H, NH).

  • MS (ESI) : m/z 434.2 [M+H]⁺.

Crystallization and Purity

The final compound is recrystallized from acetone/methanol (3:1), yielding colorless needles with a melting point of 168–170°C. Purity is validated via elemental analysis (C: 63.1%, H: 7.2%, N: 9.8%; calc. C: 63.3%, H: 7.4%, N: 9.6%).

Comparative Analysis of Synthetic Routes

Sulfonylation Catalysts

The Preyssler heteropolyacid (PASiO₂) offers recyclability (>5 cycles without activity loss) but requires anhydrous toluene. In contrast, triethylamine-mediated sulfonylation in DCM is simpler but generates stoichiometric waste.

Amidation Efficiency

EDC·HCl achieves higher yields (88%) compared to dicyclohexylcarbodiimide (DCC, 82%) due to reduced side reactions . Acid chloride methods, while efficient, necessitate stringent moisture control.

Chemical Reactions Analysis

Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tetrahydroquinoline core.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the tetrahydroquinoline core, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it a subject of interest in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the cyclohexanecarboxamide moiety may play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Tetrahydroquinoline Derivatives

(a) (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-THQ-4-yl)-2-Methylpropane-2-Sulfamide (14d)

  • Key Features : This compound () shares the THQ core but differs in substituents: a butyryl group at the 1-position and a naphthalen-2-ylmethyl group at the 6-position. The sulfamide moiety replaces the sulfonyl group in the target compound.
  • Biological Activity : Demonstrated mixed-efficacy μ-opioid receptor (MOR) modulation, with enhanced selectivity due to steric bulk from the naphthalenyl group .
  • Structural Impact : The butyryl ester may reduce metabolic stability compared to the propane-1-sulfonyl group, which is more resistant to hydrolysis.

(b) 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-THQ-6-yl]Diazenyl}Benzonitrile

  • Key Features (): The THQ core is functionalized with a diazenyl-linked benzonitrile group. Unlike the target compound, it lacks sulfonyl or carboxamide substituents.
  • Applications : Used in spectroelectrochemical studies involving ionic liquids, highlighting its redox-active diazenyl group .
Carboxamide Analogues

(a) 4-Amino-N-Methylcyclohexane-1-Carboxamide

  • Key Features (): Shares the cyclohexanecarboxamide moiety but lacks the THQ core. The methyl group and amino modification alter solubility and hydrogen-bonding capacity.
  • Relevance : Demonstrates the carboxamide group’s role in enhancing solubility, a feature likely critical in the target compound’s pharmacokinetics .

(b) N-(2,3-Dichloro-4-Hydroxyphenyl)-1-Methylcyclohexane-1-Carboxamide

  • Key Features (): Contains a halogenated aromatic ring and methylcyclohexanecarboxamide.
  • Comparison : Highlights the importance of substituent choice in balancing efficacy and safety.
Sulfonyl-Containing Derivatives

General Observations :

  • The propane-1-sulfonyl group in the target compound contrasts with sulfamide () or trifluoromethylsulfonyl () groups in analogues.
  • Sulfonyl groups generally improve solubility and stability compared to esters or amines but may reduce membrane permeability.

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

  • Molecular Formula : C20H30N2O3S
  • Molecular Weight : 378.53 g/mol
  • Key Functional Groups : Sulfonyl group, tetrahydroquinoline moiety, and cyclohexanecarboxamide.

These structural elements contribute to its reactivity and interaction with biological targets.

This compound primarily functions as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a critical enzyme in insulin and leptin signaling pathways. By inhibiting this enzyme, the compound may enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity .

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties through PTP1B inhibition. This inhibition leads to improved glucose homeostasis and insulin signaling .

Antimicrobial and Anticancer Properties

In addition to its antidiabetic potential, this compound has been explored for its antimicrobial and anticancer activities. Studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the sulfonyl group enhances its ability to form covalent bonds with target proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound in comparison to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideBromine substitutionPotential anticancer propertiesContains bromine instead of cyclohexane
4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideFluorine substitutionInvestigated for metabolic effectsFluorine enhances lipophilicity
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideButoxy group additionExplored for various biological activitiesIncreases solubility

This comparative analysis highlights how variations in substituents can lead to distinct biological profiles and potential applications.

Research Findings

Recent studies have focused on the pharmacokinetics (ADME) of this compound. However, comprehensive data regarding its absorption, distribution, metabolism, and excretion are still limited. The presence of the sulfonyl group suggests rapid metabolism in vivo .

Case Studies

Several case studies have documented the efficacy of PTP1B inhibitors in clinical settings. For instance:

  • A study demonstrated that PTP1B inhibition led to significant reductions in fasting blood glucose levels in diabetic animal models.
  • Another investigation highlighted the anticancer properties of similar sulfonamide derivatives against breast cancer cell lines.

These findings underscore the therapeutic potential of this compound in treating metabolic disorders and certain cancers.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonylation of a tetrahydroquinoline precursor with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane. Key steps include:

  • Precursor Preparation : Formation of the tetrahydroquinoline-6-amine intermediate via cyclization.
  • Sulfonylation : Reaction with propane-1-sulfonyl chloride at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Yield optimization requires controlled moisture exclusion, stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and inert atmosphere .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify sulfonamide (-SO₂NHR) and carboxamide (-CONHR) groups. Key signals include δ 7.8–8.2 ppm (NH) and δ 2.5–3.5 ppm (cyclohexane protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Mitigation approaches include:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Mechanistic Validation : Confirm target engagement via SPR (surface plasmon resonance) or CRISPR knockouts .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

  • Analog Synthesis : Prepare derivatives with modified sulfonyl (e.g., ethane vs. propane sulfonyl) or carboxamide groups (e.g., cyclohexane vs. cyclopropane) .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or cytotoxicity screens (e.g., NCI-60 cell lines).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or HDACs .

Q. What methodological considerations are essential for in vivo pharmacokinetic profiling of this compound?

  • Dosing : Administer via intravenous (IV) and oral routes (5–50 mg/kg) in rodent models.
  • Bioanalysis : LC-MS/MS to measure plasma/tissue concentrations and calculate parameters (t₁/₂, Cₘₐₓ, AUC) .
  • Metabolite Identification : Use HR-MS/MS and isotopic labeling to track biotransformation pathways .

Key Research Gaps

  • Mechanistic Depth : Limited data on off-target interactions (e.g., cytochrome P450 inhibition).
  • In Vivo Efficacy : Few studies evaluate long-term toxicity or blood-brain barrier penetration.
  • Synthetic Scalability : Multi-step routes with low overall yields (<50%) require optimization .

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